molecular formula C22H19ClN4O B12371983 3-({3-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6(4H)-yl}methyl)benzonitrile

3-({3-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6(4H)-yl}methyl)benzonitrile

Cat. No.: B12371983
M. Wt: 390.9 g/mol
InChI Key: JNBDIOOOVLLTKQ-UHFFFAOYSA-N
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Description

This compound has shown significant anticancer activity by inhibiting tumor growth in various cancer models, including the MDA-MB-231 xenograft model . It is primarily used in scientific research for its potential therapeutic applications in cancer treatment.

Preparation Methods

The synthesis of Anticancer agent 230 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its activity. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Anticancer agent 230 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, as well as catalysts such as palladium on carbon. The major products formed from these reactions are derivatives of the core structure with enhanced anticancer activity.

Mechanism of Action

The mechanism of action of Anticancer agent 230 involves the activation of the mitochondrial protease caseinolytic protease P. This activation leads to the degradation of mitochondrial proteins, inducing apoptosis in cancer cells . The compound specifically targets the mitochondrial pathway, which is crucial for the survival and proliferation of cancer cells.

Comparison with Similar Compounds

Anticancer agent 230 is unique in its selective activation of caseinolytic protease P, which distinguishes it from other anticancer agents. Similar compounds include:

Compared to these compounds, Anticancer agent 230 offers a unique mechanism of action by targeting mitochondrial protease, making it a promising candidate for further research and development in cancer therapy.

Properties

Molecular Formula

C22H19ClN4O

Molecular Weight

390.9 g/mol

IUPAC Name

3-[[3-[(4-chlorophenyl)methyl]-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]methyl]benzonitrile

InChI

InChI=1S/C22H19ClN4O/c23-19-6-4-16(5-7-19)13-27-15-25-21-8-9-26(14-20(21)22(27)28)12-18-3-1-2-17(10-18)11-24/h1-7,10,15H,8-9,12-14H2

InChI Key

JNBDIOOOVLLTKQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N=CN(C2=O)CC3=CC=C(C=C3)Cl)CC4=CC(=CC=C4)C#N

Origin of Product

United States

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